3-Amino-7-bromoquinoline-2-carboxamide
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Overview
Description
3-Amino-7-bromoquinoline-2-carboxamide is a heterocyclic compound with the molecular formula C10H8BrN3O and a molecular weight of 266.09 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and material science .
Preparation Methods
The synthesis of 3-Amino-7-bromoquinoline-2-carboxamide can be achieved through various synthetic routes. One common method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide forms an azido complex intermediate . This intermediate can then be further reacted with acyclic or cyclic 1,3-diketones in the presence of a copper catalyst and a ligand such as proline to yield the desired product .
Industrial production methods often involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
3-Amino-7-bromoquinoline-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include aqueous ethanol as a solvent, copper salts as catalysts, and ligands like proline . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted quinoline derivatives .
Scientific Research Applications
3-Amino-7-bromoquinoline-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-Amino-7-bromoquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Amino-7-bromoquinoline-2-carboxamide can be compared with other similar compounds in the quinoline family, such as:
Quinoline: The parent compound with a simpler structure and broad applications in medicinal chemistry.
Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.
8-Hydroxyquinoline: A compound with significant antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H8BrN3O |
---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
3-amino-7-bromoquinoline-2-carboxamide |
InChI |
InChI=1S/C10H8BrN3O/c11-6-2-1-5-3-7(12)9(10(13)15)14-8(5)4-6/h1-4H,12H2,(H2,13,15) |
InChI Key |
DXTVWOPTYZNOKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)N)C(=O)N)Br |
Origin of Product |
United States |
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